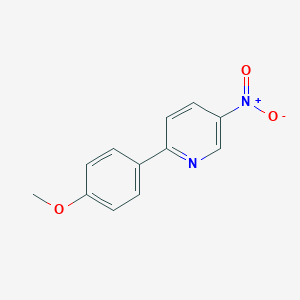

2-(4-Methoxyphenyl)-5-nitropyridine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFGZIXPQOUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377180 | |

| Record name | 2-(4-methoxyphenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131941-25-8 | |

| Record name | 2-(4-methoxyphenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine typically involves the nitration of 2-(4-methoxyphenyl)pyridine. One common method is as follows:

Starting Material: 2-(4-Methoxyphenyl)pyridine.

Nitration Reaction: The starting material is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 5-position of the pyridine ring.

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent over-nitration and to control the regioselectivity of the nitration process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise temperature control and efficient mixing of reagents, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium ethoxide or potassium tert-butoxide in an appropriate solvent.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Reduction: 2-(4-Methoxyphenyl)-5-aminopyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-(4-Formylphenyl)-5-nitropyridine or 2-(4-Carboxyphenyl)-5-nitropyridine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 2-(4-Methoxyphenyl)-5-nitropyridine derivatives exhibit promising anticancer properties. For instance, modifications of this compound have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in tumor growth. The mechanism often involves the interaction with DNA or RNA, leading to apoptosis in cancer cells.

Neuroprotective Effects

Research has highlighted the potential of this compound as a neuroprotective agent. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. Studies suggest that derivatives of this compound can serve as dual inhibitors, potentially offering therapeutic benefits in cognitive disorders .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including electrophilic aromatic substitution and nucleophilic addition reactions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Reaction Pathways

The compound can undergo several reactions:

- Reduction : The nitro group can be reduced to an amine, which is a common transformation in organic synthesis.

- Substitution Reactions : The aromatic ring can participate in electrophilic substitutions, allowing for the introduction of various functional groups that enhance biological activity .

Material Science

Organic Electronics

Recent investigations into the electronic properties of this compound derivatives have revealed their potential in organic electronics. These compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport properties .

Fluorescent Materials

The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. Its photophysical properties make it suitable for applications in sensors and imaging technologies .

Case Study 1: Anticancer Activity

In a study published in Scientific Reports, derivatives of this compound were synthesized and tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Properties

A recent investigation focused on the dual inhibition of AChE and BChE by modified versions of this compound. The study utilized molecular docking simulations alongside enzyme assays to confirm binding affinity and inhibition potency, revealing promising candidates for further development as Alzheimer's therapeutics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents and neuroprotective effects | Effective against cancer cell lines; AChE/BChE inhibitors |

| Organic Synthesis | Synthetic intermediates for complex molecules | Versatile reactions including reductions and substitutions |

| Material Science | Use in OLEDs and fluorescent materials | Favorable electronic properties for device applications |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects :

- The methoxy group in this compound donates electrons via resonance, activating the phenyl ring toward electrophilic substitution. In contrast, chloro () and bromo () substituents are electron-withdrawing, reducing ring reactivity but increasing lipophilicity .

- Difluoromethoxy () introduces both electron-withdrawing (–F) and steric effects, altering solubility and metabolic stability compared to methoxy .

- Positional Isomerism: In 2-(2,4-Difluorophenoxy)-5-nitropyridine (), fluorine atoms at positions 2 and 4 on the phenoxy group create distinct electronic profiles compared to the para-methoxy substitution in the target compound .

Biological Activity

2-(4-Methoxyphenyl)-5-nitropyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a pyridine ring substituted with a methoxyphenyl group at the 2-position and a nitro group at the 5-position. This unique structure contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including:

- Anticancer Activity

- Antimicrobial Activity

- Neuroprotective Effects

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines.

- Mechanism : The compound induces apoptosis and cell cycle arrest in cancer cells, particularly in the G1 phase, which is crucial for halting proliferation.

- Case Study : In a study assessing its effect on the OVCAR-4 ovarian cancer cell line, the compound demonstrated an IC50 value of approximately 5.67 µM, indicating potent activity compared to standard treatments like Olaparib (IC50 = 1.1–1.4 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | OVCAR-4 | 5.67 | Apoptosis induction, G1 arrest |

| Olaparib | OVCAR-4 | 1.1–1.4 | PARP inhibition |

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism generally involves the reduction of the nitro group to form reactive intermediates that damage DNA.

- Activity Spectrum : Preliminary studies suggest that this compound may exhibit similar antimicrobial effects as other nitro compounds like metronidazole, which are effective against anaerobic bacteria and protozoa .

Neuroprotective Effects

The compound has also been explored for its neuroprotective potential, particularly in models of neurodegenerative diseases.

- Mechanism : It is hypothesized that the methoxy group enhances lipophilicity, allowing better penetration into the central nervous system, where it may exert protective effects against neuronal damage .

Structure-Activity Relationship (SAR)

The presence of the methoxy group is significant for enhancing biological activity. Studies indicate that modifications to this moiety can lead to variations in potency and selectivity against different biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-5-nitropyridine, and how can isotopic labeling (e.g., carbon-14) be incorporated for mechanistic studies?

- Methodology : A plausible route involves coupling 4-methoxyphenyl groups with nitropyridine precursors via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For isotopic labeling (e.g., carbon-14 at the aryl ring), start with labeled toluene (ring-1-14C) and functionalize it via methoxylation and subsequent coupling to the nitropyridine scaffold . Key steps include protecting group strategies and purification via column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions (e.g., methoxy and nitro group orientation). Mass spectrometry (MS) ensures molecular weight consistency. Cross-reference with X-ray crystallography data from structurally similar compounds (e.g., fluoro-substituted pyridines) to validate bond angles and packing motifs .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation. Store the compound in airtight containers at 0–6°C if unstable. Dispose of waste via licensed hazardous chemical disposal services, as ecotoxicological data are unavailable .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound, and what functional is optimal for accuracy?

- Methodology : Employ hybrid functionals like B3LYP with exact-exchange corrections to model nitro group electron-withdrawing effects and methoxy group resonance. Basis sets such as 6-311G++(d,p) are suitable for geometry optimization. Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra to validate predictions. Becke’s 1993 work on DFT thermochemistry highlights the importance of exact-exchange terms for nitroaromatic systems .

Q. What strategies resolve contradictions in observed vs. calculated reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Investigate solvent effects (polar aprotic vs. protic) and steric hindrance from the methoxy group. Use kinetic isotope effects (KIEs) to probe transition states. For example, deuterated analogs at the methoxy position can clarify whether hydrogen bonding stabilizes intermediates. Contrast with related cocrystals (e.g., 2-amino-5-nitropyridine systems) to identify steric/electronic outliers .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound?

- Methodology : Conduct OECD 301 biodegradability tests under aerobic conditions. Use LC-MS to identify photodegradation byproducts (e.g., nitro group reduction to amine or hydroxylation at the pyridine ring). Compare with structurally similar compounds like 4-nitrophenyl ethers, which show moderate soil mobility and potential for microbial degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.